

The Role of OX40 in Autoimmune Skin Disorders: A Technical Guide

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Introduction

The OX40 (CD134, TNFRSF4) and OX40 Ligand (OX40L, CD252, TNFSF4) axis is a critical co-stimulatory pathway that governs the activation, proliferation, and survival of T cells.[1][2][3] As members of the tumor necrosis factor receptor (TNFR) and TNF superfamily, respectively, their interaction provides a crucial second signal to T cells, following the initial antigen recognition via the T-cell receptor (TCR).[1][4] This pathway is integral to the development of robust adaptive immune responses and the formation of immunological memory.[4][5] However, dysregulation of the OX40/OX40L axis has been implicated in the pathogenesis of numerous autoimmune and inflammatory conditions, including a range of debilitating skin disorders.[6][7][8]

This technical guide provides an in-depth exploration of the role of OX40 in autoimmune skin diseases, with a focus on atopic dermatitis, psoriasis, and systemic lupus erythematosus. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying molecular mechanisms, experimental methodologies for investigation, and the therapeutic potential of targeting this pathway.

The OX40/OX40L Axis and T-Cell Activation

OX40 is transiently expressed on activated CD4+ and CD8+ T cells following TCR engagement, with its expression peaking 2-3 days after the initial stimulation.[1][4] Its ligand,

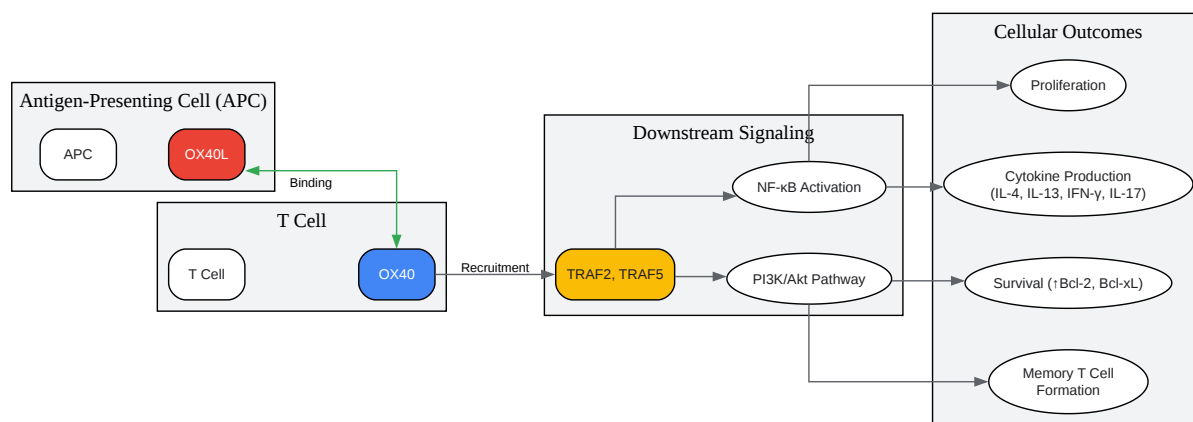
OX40L, is primarily found on activated antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages, as well as other cell types including mast cells, endothelial cells, and keratinocytes under inflammatory conditions.[4][9][10]

The binding of OX40L to OX40 on the surface of a T cell initiates a signaling cascade that is independent of phosphorylation and involves the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.[1][11] This leads to the activation of downstream pathways, including the canonical and non-canonical NF- κ B pathways, as well as the PI3K/Akt pathway.[1][2][3]

The key outcomes of OX40 signaling in T cells include:

- **Enhanced Proliferation and Survival:** OX40 signaling promotes T-cell clonal expansion and long-term survival by upregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3][11]
- **Increased Cytokine Production:** It augments the production of a wide range of cytokines by T helper (Th) cell subsets, including Th1, Th2, Th17, and Th22, which are all implicated in the pathology of various autoimmune skin diseases.[1][8][12]
- **Generation of Memory T Cells:** The OX40/OX40L interaction is crucial for the development and maintenance of long-lived memory T-cell populations, which contribute to the chronic and relapsing nature of autoimmune disorders.[2][3][5]
- **Inhibition of Regulatory T-Cell (Treg) Function:** OX40 signaling can suppress the differentiation and suppressive activity of Tregs, further promoting an inflammatory environment.[3][7]

Below is a diagram illustrating the OX40 signaling pathway.



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Caption: OX40 Signaling Pathway in T Cells.

Role of OX40 in Autoimmune Skin Disorders

Atopic Dermatitis (AD)

Atopic dermatitis is a chronic inflammatory skin disease characterized by a predominant Th2 immune response, particularly in the acute phase.^{[2][13]} The OX40/OX40L axis plays a pivotal role in the pathogenesis of AD by amplifying and sustaining the T-cell-mediated inflammation that drives the disease.^{[6][9]}

Expression and Function in AD:

- **Elevated OX40 Expression:** Activated T cells in both the peripheral blood and skin lesions of AD patients show significantly increased expression of OX40.^{[9][14]} Specifically, skin-homing CD4⁺ T cells in AD patients have higher levels of OX40 compared to healthy controls.^{[9][14]}

- **OX40L Expression in the Skin:** OX40L is expressed on various cells within the skin of AD patients, including APCs like Langerhans cells and dendritic cells, as well as mast cells and keratinocytes.[\[6\]](#)[\[9\]](#) This co-localization of OX40+ T cells and OX40L+ cells in the dermis facilitates a sustained inflammatory response.[\[5\]](#)[\[14\]](#)
- **Driving Th2 Inflammation:** In the acute phase of AD, the OX40-OX40L interaction is crucial for the differentiation and proliferation of Th2 cells, leading to the production of key cytokines such as IL-4, IL-13, and IL-31.[\[2\]](#)[\[12\]](#) These cytokines contribute to skin barrier dysfunction, pruritus, and further inflammation.[\[6\]](#)
- **Transition to Chronic AD:** In chronic AD, sustained OX40 signaling supports the proliferation of other T-cell subsets, including Th1, Th17, and Th22, which contribute to the complex inflammatory milieu and lichenification seen in long-standing disease.[\[2\]](#)[\[15\]](#)

Quantitative Data on OX40/OX40L in Atopic Dermatitis

Parameter	Finding in AD Patients	Comparison Group	Reference
OX40 Expression on Circulating T Cells	Increased on activated skin-homing CD4+ T cells	Activated CD4+ T cells without skin-homing antigen	[9]
Soluble OX40 (sOX40) Serum Levels	Decreased	Healthy volunteers	[14]
OX40L+ Cells in Dermal Lesions	Higher numbers in later disease stages	Normal dermis and psoriatic dermal lesions	[6]

Psoriasis

Psoriasis is a chronic autoimmune skin condition characterized by the hyperproliferation of keratinocytes and a dense infiltration of immune cells, driven primarily by the Th1 and Th17 inflammatory axes. While the role of OX40 in psoriasis is less defined than in atopic dermatitis, emerging evidence suggests its involvement in the perpetuation of the inflammatory response.[\[7\]](#)[\[8\]](#)

Expression and Function in Psoriasis:

- **OX40 Expression in Psoriatic Lesions:** OX40-expressing T cells are found in psoriatic plaques, indicating a potential role for this co-stimulatory molecule in the local inflammatory process.[\[16\]](#)
- **Contribution to Th17 and Th1 Responses:** OX40 signaling can augment the production of IL-17 by Th17 cells and IFN- γ by Th1 cells, both of which are key cytokines in the pathogenesis of psoriasis.[\[1\]](#)[\[8\]](#)
- **Therapeutic Target:** The presence of OX40 on pathogenic T cells in psoriasis makes it a potential therapeutic target for this disease.[\[7\]](#)

Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a systemic autoimmune disease that can affect multiple organs, including the skin. Cutaneous manifestations are common in SLE and are associated with an influx of inflammatory cells. The OX40/OX40L axis has been implicated in the pathogenesis of SLE, including its cutaneous manifestations.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Expression and Function in SLE:

- **Increased OX40 Expression on T Cells:** The percentage of CD4⁺ T cells expressing OX40 is significantly higher in SLE patients compared to healthy controls, and this expression correlates with disease activity.[\[18\]](#)[\[19\]](#)
- **OX40L Expression in Inflamed Tissues:** OX40L is expressed by myeloid APCs in the inflamed skin and kidneys of SLE patients.[\[17\]](#) The frequency of circulating OX40L-expressing myeloid APCs positively correlates with disease activity.[\[17\]](#)
- **Role in T Follicular Helper (Tfh) Cell Response:** The OX40/OX40L axis contributes to the aberrant Tfh cell response in SLE, which is crucial for the production of autoantibodies.[\[17\]](#)
- **Marker for Lupus Nephritis:** Increased expression of OX40 on CD4⁺ T cells and elevated serum levels of OX40L are associated with lupus nephritis, a serious complication of SLE.[\[18\]](#)

Quantitative Data on OX40/OX40L in Systemic Lupus Erythematosus

Parameter	Finding in SLE Patients	Comparison Group	Reference
OX40 Expression on CD4+ T-lymphocytes	Significantly higher	Healthy controls	[18] [19]
Serum OX40L Levels	Significantly higher	Healthy controls	[18]
OX40L Expression on Blood Myeloid APCs	Significantly increased in active SLE	Healthy subjects and inactive SLE patients	[17]

Therapeutic Targeting of OX40

The central role of the OX40/OX40L pathway in driving T-cell-mediated inflammation makes it an attractive therapeutic target for autoimmune skin disorders.[\[7\]](#)[\[20\]](#) Several investigational drugs, primarily monoclonal antibodies, are in clinical development to block this interaction.[\[21\]](#)[\[22\]](#)

Strategies for Targeting the OX40/OX40L Axis:

- Anti-OX40 Antibodies: These antibodies bind to the OX40 receptor on activated T cells, preventing its interaction with OX40L.[\[21\]](#)[\[22\]](#)
- Anti-OX40L Antibodies: These antibodies bind to OX40L on APCs and other cells, blocking its ability to engage with the OX40 receptor.[\[6\]](#)[\[21\]](#)

By inhibiting the OX40/OX40L pathway, these therapies aim to:

- Reduce the proliferation and survival of pathogenic effector T cells.[\[6\]](#)
- Decrease the production of pro-inflammatory cytokines.[\[20\]](#)
- Potentially deplete memory T cells that contribute to disease chronicity.[\[23\]](#)

Investigational Therapies in Clinical Trials

A number of OX40 and OX40L inhibitors are currently being evaluated in clinical trials for atopic dermatitis and other inflammatory diseases.[\[24\]](#)[\[25\]](#)[\[26\]](#)

Therapeutic Agent	Target	Mechanism of Action	Stage of Development (for AD)	Reference
Rocatinlimab (AMG 451/KHK4083)	OX40	Monoclonal antibody that blocks OX40 signaling	Phase 3	[21] [25] [27]
Telazorlimab (GBR 830)	OX40	Humanized monoclonal antibody against OX40	Phase 2	[20] [21] [24]
Amlitelimab (KY1005)	OX40L	Monoclonal antibody that binds to OX40L	Phase 3	[21] [27]
IMG-007	OX40R	OX40 receptor antibody	Phase 1b/2a	

Early-phase clinical studies of these agents in moderate-to-severe atopic dermatitis have shown promising results, with significant improvements in disease severity scores and a favorable safety profile.[\[21\]](#)[\[23\]](#)

Experimental Protocols

Investigating the role of the OX40/OX40L axis in autoimmune skin disorders involves a variety of immunological and molecular biology techniques. Below are detailed methodologies for key experiments.

1. Immunohistochemistry (IHC) for Detection of OX40 and OX40L in Skin Biopsies

- Objective: To visualize the expression and localization of OX40 and OX40L proteins in skin tissue sections.

- Methodology:
 - Sample Preparation: Obtain skin punch biopsies from lesional and non-lesional skin of patients and from healthy controls. Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
 - Sectioning: Cut 4-5 μm thick sections and mount them on positively charged glass slides.
 - Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
 - Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
 - Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species).
 - Primary Antibody Incubation: Incubate the sections with a primary antibody specific for human OX40 or OX40L at a predetermined optimal dilution overnight at 4°C.
 - Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
 - Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
 - Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
 - Analysis: Examine the slides under a microscope to assess the staining intensity and the percentage of positive cells in the epidermis and dermis.

2. Flow Cytometry for Quantification of OX40-Expressing T Cells in Peripheral Blood

- Objective: To quantify the frequency of OX40-expressing T-cell subsets in peripheral blood mononuclear cells (PBMCs).

- Methodology:
 - PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
 - Cell Surface Staining: Resuspend the PBMCs in a staining buffer (e.g., PBS with 2% fetal bovine serum). Add a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and an antibody against OX40.
 - Incubation: Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
 - Washing: Wash the cells to remove unbound antibodies.
 - Data Acquisition: Acquire the data on a flow cytometer, collecting events for a sufficient number of cells.
 - Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ and CD8+ subsets. Determine the percentage of OX40+ cells within each T-cell population.

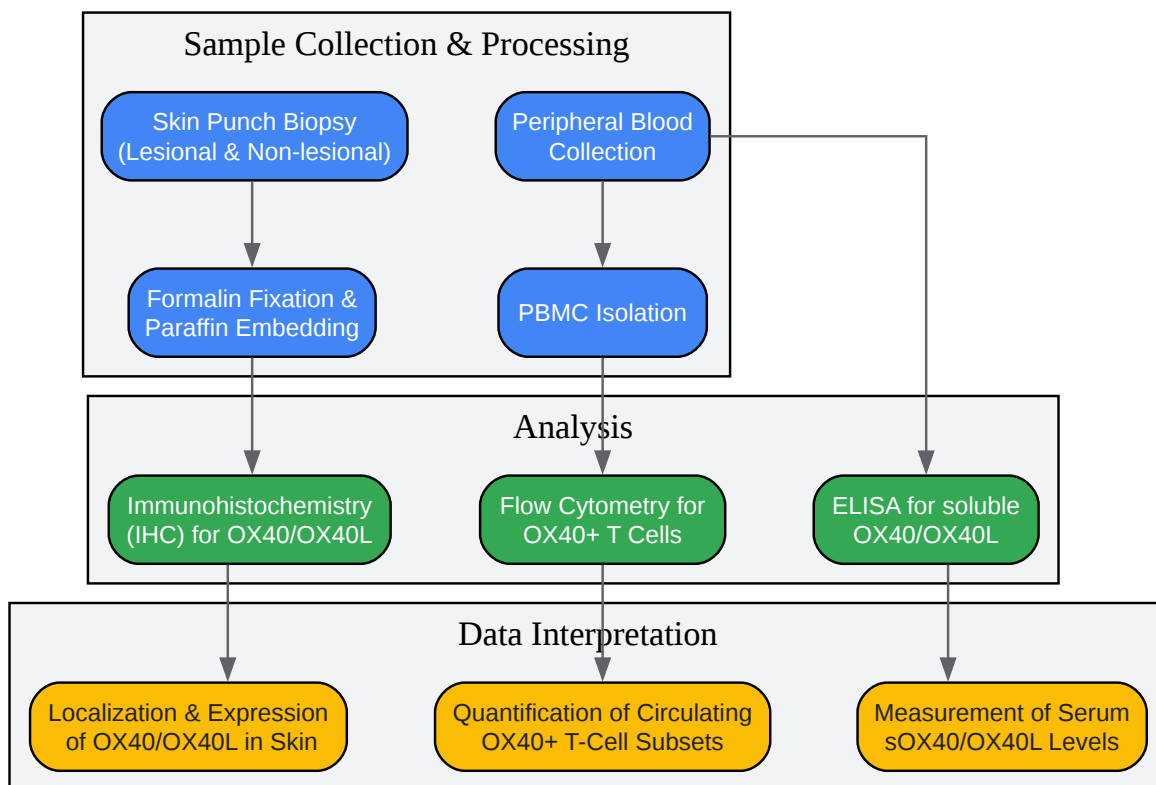
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Measurement of Soluble OX40/OX40L

- Objective: To measure the concentration of soluble forms of OX40 (sOX40) and OX40L (sOX40L) in serum or plasma.
- Methodology:
 - Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for human sOX40 or sOX40L and incubate overnight at 4°C.
 - Washing and Blocking: Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
 - Sample and Standard Incubation: Add patient serum/plasma samples and a serial dilution of a known concentration of recombinant human sOX40 or sOX40L (for the standard curve) to the wells. Incubate for 2 hours at room temperature.

- Washing: Wash the plate to remove unbound proteins.
- Detection Antibody Incubation: Add a biotinylated detection antibody specific for sOX40 or sOX40L to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate.
- Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
- Washing: Wash the plate.
- Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells and incubate until a color develops.
- Reaction Stopping and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Calculation: Calculate the concentration of sOX40 or sOX40L in the samples by interpolating their absorbance values from the standard curve.

Visualizations

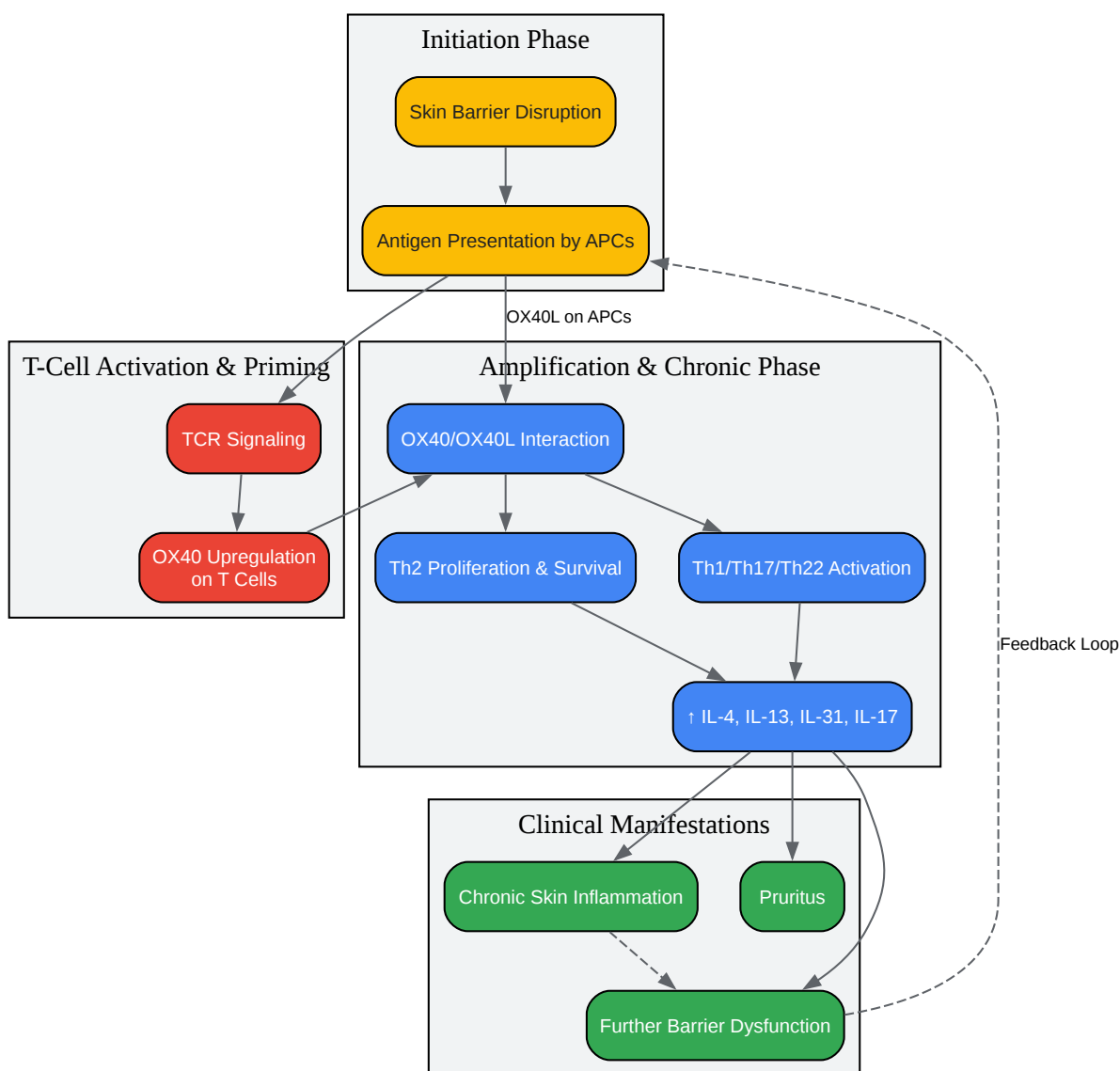
Experimental Workflow: Investigating OX40 in Skin Biopsies



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Caption: Experimental Workflow for OX40 Investigation.

Logical Relationship: Role of OX40 in Atopic Dermatitis Pathogenesis



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Caption: Logical Flow of OX40's Role in AD.

Conclusion

The OX40/OX40L co-stimulatory pathway is a pivotal regulator of T-cell responses and plays a significant role in the immunopathogenesis of a variety of autoimmune skin disorders. Its involvement in promoting the proliferation, survival, and cytokine production of pathogenic T cells, particularly in atopic dermatitis and systemic lupus erythematosus, has established it as a high-priority target for therapeutic intervention. The development of monoclonal antibodies that block the OX40/OX40L interaction has shown considerable promise in early clinical trials, offering a novel and potentially disease-modifying approach for patients with moderate-to-severe disease.

Further research is necessary to fully elucidate the nuanced role of OX40 in different skin conditions and patient subsets, and to optimize the therapeutic strategies targeting this pathway. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for continued investigation into this "OX-traordinary" molecule and its potential to reshape the treatment landscape for autoimmune skin diseases.

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